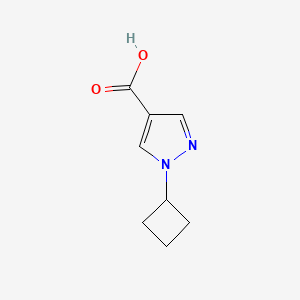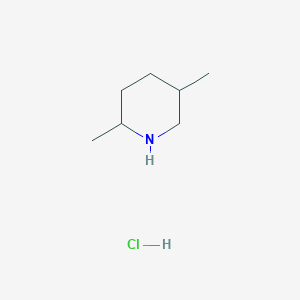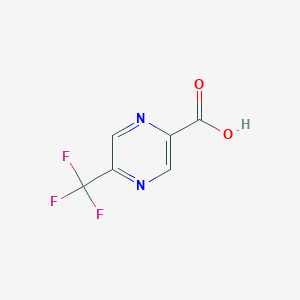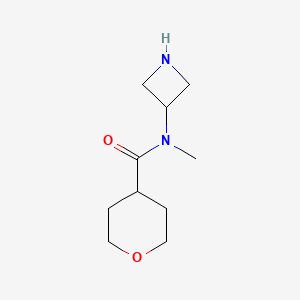
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
描述
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of pyrazole carboxylic acids, which have been extensively studied for their potential pharmacological applications. This compound is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol .
准备方法
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods:
Condensation of 4-formylpyrazole and cyclobutanone: This method involves the reaction of 4-formylpyrazole with cyclobutanone under specific conditions to form the desired compound.
Cyclocondensation of α-keto acids and hydrazine: This method involves the reaction of α-keto acids with hydrazine to form the pyrazole ring, followed by further reactions to introduce the cyclobutyl group.
Oxidation of 4-cyclobutylpyrazole-3-carbaldehyde: This method involves the oxidation of 4-cyclobutylpyrazole-3-carbaldehyde to form this compound.
化学反应分析
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to form reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has a broad range of applications in scientific research:
Drug Design: The compound is used as a scaffold for the development of new drugs due to its potential biological activities.
Therapeutic Development: It has shown promising biological activities, including anticancer, anti-inflammatory, and antidiabetic effects.
Agricultural Research: The compound is used in the development of new agrochemicals and pesticides.
作用机制
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms:
Anticancer Activity: The compound inhibits the growth of various cancer cell lines such as breast, prostate, and lung cancer cells.
Anti-inflammatory Effects: It suppresses the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B.
Antidiabetic Effects: The compound reduces blood glucose levels and improves insulin sensitivity in animal models of diabetes.
相似化合物的比较
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:
1H-Pyrazole-4-carboxylic acid: This compound is similar in structure but lacks the cyclobutyl group, which may affect its biological activities.
4-Pyrazolecarboxylic acid: Another similar compound that is used in various chemical syntheses and has different biological properties.
The uniqueness of this compound lies in its cyclobutyl group, which imparts specific chemical and biological properties that are not present in other similar compounds.
属性
IUPAC Name |
1-cyclobutylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDUABHUDEMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266220 | |
| Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349718-35-9 | |
| Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclobutyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)





![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)
![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)

